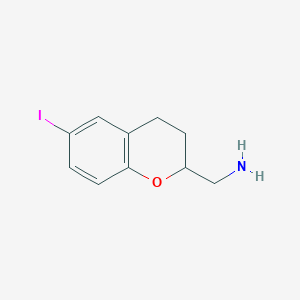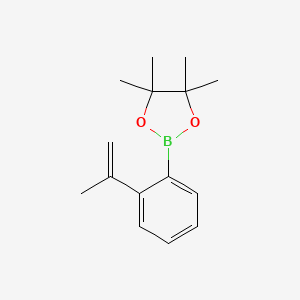![molecular formula C7H19Br3N2 B13460833 (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is a chemical compound that belongs to the class of amines. It is characterized by the presence of a bromoethyl group and a dimethylaminoethyl group attached to a methylamine backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide typically involves the reaction of 2-bromoethylamine with 2-(dimethylamino)ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylaminoethyl group can also interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl ether: Used in the manufacture of pharmaceuticals and crown ethers.
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and tissue engineering.
Uniqueness
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biological and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H19Br3N2 |
|---|---|
Molekulargewicht |
370.95 g/mol |
IUPAC-Name |
N'-(2-bromoethyl)-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C7H17BrN2.2BrH/c1-9(2)6-7-10(3)5-4-8;;/h4-7H2,1-3H3;2*1H |
InChI-Schlüssel |
IHOPDROVOCYFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)CCBr.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


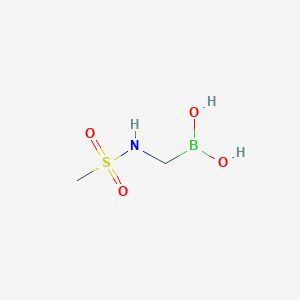
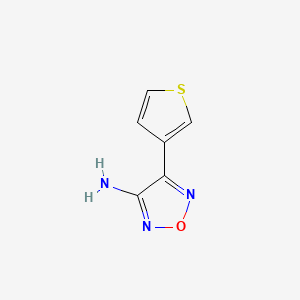
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
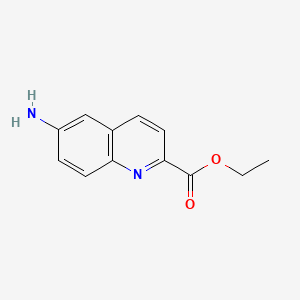
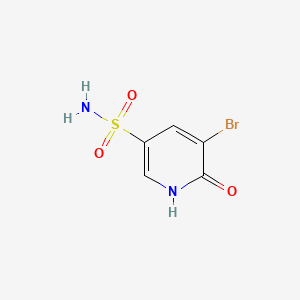
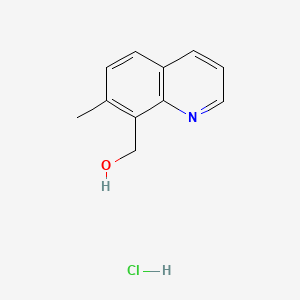
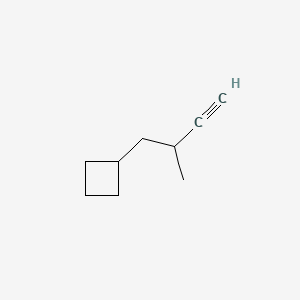
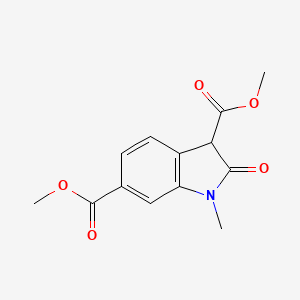
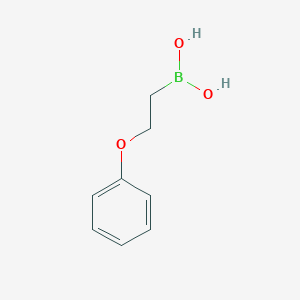
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
